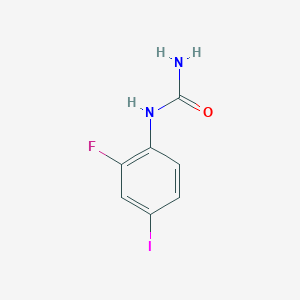

(2-Fluoro-4-iodophenyl)-urea

CAS No.: 871700-48-0

Cat. No.: VC2689744

Molecular Formula: C7H6FIN2O

Molecular Weight: 280.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871700-48-0 |

|---|---|

| Molecular Formula | C7H6FIN2O |

| Molecular Weight | 280.04 g/mol |

| IUPAC Name | (2-fluoro-4-iodophenyl)urea |

| Standard InChI | InChI=1S/C7H6FIN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |

| Standard InChI Key | LGNHHYFNWJTWLQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1I)F)NC(=O)N |

| Canonical SMILES | C1=CC(=C(C=C1I)F)NC(=O)N |

Introduction

Chemical Structure and Properties

(2-Fluoro-4-iodophenyl)-urea is characterized by a phenyl ring with fluorine at the ortho (2nd) position and iodine at the para (4th) position, connected to a urea functional group. This specific substitution pattern creates distinct electronic and steric properties that influence the compound's reactivity and biological activity.

Physical and Chemical Characteristics

The compound exhibits specific physicochemical properties that make it valuable in pharmaceutical research and synthesis:

| Property | Value |

|---|---|

| Molecular Formula | C7H6FIN2O |

| Molecular Weight | 280.04 g/mol |

| CAS Number | 1628604-95-4 |

| Physical Appearance | Off-white solid |

| IUPAC Name | (2-fluoro-4-iodophenyl)urea |

| InChI | InChI=1S/C7H6FIN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |

| InChI Key | LGNHHYFNWJTWLQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1I)F)NC(=O)N |

The presence of both fluorine and iodine atoms significantly influences the compound's electronic distribution, creating a polarized structure that affects its reactivity patterns and binding interactions . The fluorine atom, being highly electronegative, withdraws electron density from the phenyl ring, while the large iodine atom introduces steric effects and enhances lipophilicity.

Electronic and Structural Features

The fluorine substituent at the ortho position creates specific electronic effects that influence the compound's:

Meanwhile, the iodine atom at the para position contributes to:

-

Increased lipophilicity

-

Enhanced potential for halogen bonding interactions with biological targets

-

Reactivity in various coupling reactions, making it valuable for further synthetic modifications

Synthesis Methods

The synthesis of (2-Fluoro-4-iodophenyl)-urea can be achieved through multiple routes, with the selection of approach depending on scale requirements, available starting materials, and desired purity.

Laboratory Preparation Routes

The primary synthetic approaches for preparing (2-Fluoro-4-iodophenyl)-urea include:

Direct Urea Formation from Aniline

This common approach involves the reaction of 2-fluoro-4-iodoaniline with a urea-forming reagent:

-

Reaction with Potassium Cyanate: 2-Fluoro-4-iodoaniline is treated with potassium cyanate under acidic conditions, typically in aqueous acetic acid, to form the urea derivative.

-

Reaction with Isocyanates: 2-Fluoro-4-iodoaniline can be reacted with phenyl isocyanate or trimethylsilyl isocyanate followed by hydrolysis to yield the desired urea.

From Isocyanate Intermediate

An alternative route involves the preparation and subsequent hydrolysis of 2-fluoro-4-iodophenyl isocyanate:

-

The isocyanate (CAS: 139072-17-6) is first prepared from the corresponding aniline via phosgenation or alternative phosgene-free methods.

-

Controlled hydrolysis of the isocyanate yields the urea product.

Critical Parameters Affecting Synthesis

Several factors significantly influence the yield and purity of (2-Fluoro-4-iodophenyl)-urea during synthesis:

| Parameter | Effect | Optimization Strategy |

|---|---|---|

| Temperature Control | High temperatures can lead to side reactions or decomposition | Maintain reactions between 0-25°C, especially during isocyanate formation |

| Solvent Selection | Affects solubility, reaction rate, and selectivity | THF or DCM typically used for isocyanate reactions; water-acetic acid mixtures for cyanate route |

| Reaction Time | Extended times may lead to impurity formation | Monitor by TLC or HPLC to determine optimal completion time |

| Purification Technique | Critical for removing synthesis byproducts | Recrystallization from appropriate solvent mixtures or column chromatography |

Pharmaceutical Significance and Applications

(2-Fluoro-4-iodophenyl)-urea has emerged as a valuable building block in pharmaceutical research, particularly in the development of kinase inhibitors for cancer treatment.

Role in Kinase Inhibitor Development

The compound serves as a key intermediate in the synthesis of several biologically active molecules that target protein kinases involved in cancer cell signaling pathways. Its specific halogen substitution pattern facilitates:

-

Specific binding interactions within enzyme active sites

-

Fine-tuning of pharmacokinetic properties

-

Enhanced metabolic stability in biological systems

Connection to Trametinib Development

(2-Fluoro-4-iodophenyl)-urea derivatives play a crucial role in the synthesis pathway of Trametinib (Mekinist), an FDA-approved MEK inhibitor used for treating advanced melanoma with BRAF mutations. The synthetic pathway involves:

-

Formation of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea as a key intermediate

-

Further transformations to create the pyrimidine-2,4,6-trione scaffold

-

Additional modifications to yield the final active pharmaceutical ingredient

This connection highlights the compound's significance in modern cancer therapeutics. Trametinib specifically targets the MEK enzyme in the MAPK pathway, which is critical for cell proliferation and survival in many cancer types .

Research Applications and Biological Activity

Research data indicates multiple biological applications for compounds containing the (2-fluoro-4-iodophenyl)-urea structural motif:

| Application Area | Research Finding | Significance |

|---|---|---|

| MEK Inhibition | Derivatives show potent inhibition of MEK enzymes | Critical for treating BRAF-mutated melanomas and other cancers |

| Antiproliferative Activity | Cytotoxicity against various cancer cell lines | Potential for developing new oncology treatments |

| Structure-Activity Relationship Studies | Halogen positioning significantly affects binding to target proteins | Guides rational drug design efforts |

| Chemical Probe Development | Used to study biological pathways | Valuable research tools in chemical biology |

Structural Analogs and Comparative Analysis

Several structurally related compounds have been developed based on the (2-fluoro-4-iodophenyl)-urea scaffold, each with unique properties and applications.

Key Structural Analogs

Structure-Activity Relationships

Studies comparing these structural analogs reveal important structure-activity relationships:

-

N-Substitution Effects: The addition of methyl or cyclopropyl groups to the urea nitrogen (as in 1-(2-fluoro-4-iodophenyl)-3-methylurea) modifies binding affinity to target enzymes and influences metabolic stability.

-

Halogen Positioning: The specific ortho-fluoro and para-iodo arrangement creates a distinct electronic environment that is crucial for binding to kinase active sites. Alterations in this pattern significantly affect biological activity.

-

Lipophilicity Influence: The iodine substituent increases the lipophilicity of these compounds, enhancing cell membrane permeability while potentially reducing aqueous solubility.

-

Steric Considerations: The relative size of the iodine atom creates specific steric constraints that can be exploited in the design of selective enzyme inhibitors .

Synthesis of Complex Medicinal Compounds

(2-Fluoro-4-iodophenyl)-urea serves as a versatile building block in the synthesis of complex medicinal compounds, particularly those targeting cancer pathways.

Role in Trametinib Synthesis

The compound's derivatives are crucial intermediates in the multi-step synthesis of Trametinib. The synthetic pathway involves:

-

Formation of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-urea through the reaction of 2-fluoro-4-iodo aniline with cyclopropyl amine

-

Reaction with cyanoacetic acid and methanesulfonyl chloride to form 1-(2-cyano-acetyl)-1-cyclopropyl-3-(2-fluoro-4-iodo-phenyl)-urea

-

Further transformations to construct the pyrimidine ring system central to Trametinib's structure

-

Additional modifications to complete the synthesis of the active pharmaceutical ingredient

Synthetic Versatility

The reactivity profile of (2-Fluoro-4-iodophenyl)-urea enables various transformations that are valuable in medicinal chemistry:

-

Halogen Exchange Reactions: The iodine substituent can participate in metal-catalyzed coupling reactions (Suzuki, Sonogashira, etc.) to introduce complex functionalities.

-

Nucleophilic Aromatic Substitution: The fluorine at the ortho position activates the ring toward nucleophilic aromatic substitution reactions.

-

Urea Modification: The urea functionality can be further modified to create carbamates, thioureas, or more complex structures.

These versatile transformation options make (2-Fluoro-4-iodophenyl)-urea an important scaffold in medicinal chemistry research and development programs.

| Hazard Type | Risk Level | Precautions |

|---|---|---|

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin | Use appropriate personal protective equipment |

| Skin Irritation | Can cause skin irritation | Avoid skin contact; use protective gloves |

| Eye Irritation | May cause serious eye irritation | Use eye protection; avoid eye contact |

| Respiratory | May cause respiratory irritation | Work in well-ventilated areas or use fume hoods |

Current Research Trends

Research involving (2-Fluoro-4-iodophenyl)-urea and its derivatives continues to evolve, with several promising directions emerging in recent studies.

Kinase Inhibitor Optimization

Current research focuses on optimizing the structure of kinase inhibitors derived from (2-Fluoro-4-iodophenyl)-urea:

-

Enhanced Selectivity: Modifications to improve selectivity for specific kinase targets while reducing off-target effects

-

Improved Pharmacokinetics: Structural adjustments to enhance bioavailability and reduce dosing frequency

-

Overcoming Resistance: Development of new derivatives that maintain activity against resistant kinase mutations

Combination Therapy Studies

Recent clinical research has explored the potential of MEK inhibitors derived from (2-Fluoro-4-iodophenyl)-urea in combination therapy approaches:

-

A Phase I study evaluated the combination of refametinib (a MEK inhibitor) with sorafenib in patients with advanced solid malignancies.

-

The combination demonstrated significant reduction in ERK phosphorylation in the majority of patients biopsied, with the greatest reductions observed in those with KRAS or BRAF mutations.

-

Disease stabilization was achieved in approximately half of the treated patients, with one colorectal cancer patient achieving a partial response lasting approximately one year .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume